molecular formula C15H21ClN2O3 B1310627 Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate CAS No. 486439-08-1

Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate

Cat. No.: B1310627
CAS No.: 486439-08-1
M. Wt: 312.79 g/mol
InChI Key: VFBWFDKKLOJBBS-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate typically involves the reaction of 3-chlorophenylacetic acid with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.

    Ethyl 4-[2-(3-bromophenyl)-2-hydroxyethyl]piperazine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-[2-(3-methylphenyl)-2-hydroxyethyl]piperazine-1-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyethyl group also adds to its distinct properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-2-21-15(20)18-8-6-17(7-9-18)11-14(19)12-4-3-5-13(16)10-12/h3-5,10,14,19H,2,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBWFDKKLOJBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455572
Record name Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486439-08-1
Record name Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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